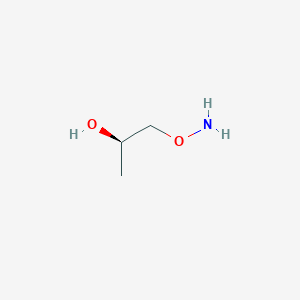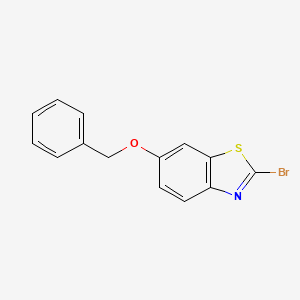![molecular formula C13H20N2O2S2 B1380587 tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate CAS No. 954376-25-1](/img/structure/B1380587.png)
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate” is a chemical compound . It is also known as “tert-butyl methyl(2-(pyridin-2-yldisulfaneyl)ethyl)carbamate” and "Carbamic acid, N-methyl-N-[2-(2-pyridinyldithio)ethyl]-, 1,1-dimethylethyl ester" .
Synthesis Analysis
The synthesis of “tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate” can be achieved from "(2-HYDROXYETHYL)METHYLCARBAMIC ACID 1,1-DIMETHYLETHYL ESTER" . More detailed synthesis methods and reactions can be found in various organic chemistry resources .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds Tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate is recognized as a significant intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) detailed the synthesis of an important intermediate, which is vital in the production of biologically significant compounds like omisertinib (AZD9291), an anti-cancer drug. This study emphasizes the compound's role in synthesizing molecules with high biological activity, enhancing its importance in medicinal chemistry (Zhao et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with proteins, specifically binding to cysteine residues .
Mode of Action
LCZC2345 consists of a tert-butyl group, where the protected amine can be deprotected under mild acidic conditions . The other part of the molecule may act as a thiol-specific labeling reagent, commonly used in reversibly binding cysteine residues on proteins . This reversible binding could potentially alter the function of the target protein, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight is 30044 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKNZAFGJKWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

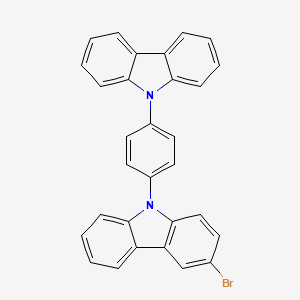
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)
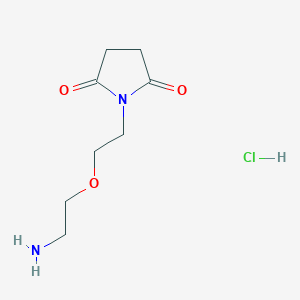
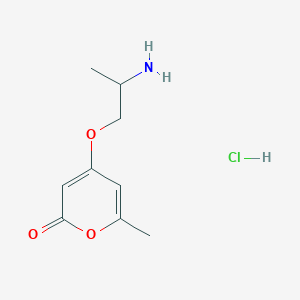
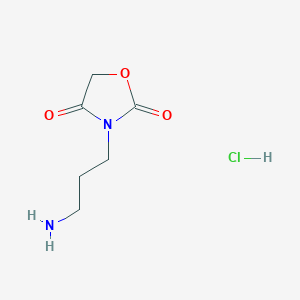




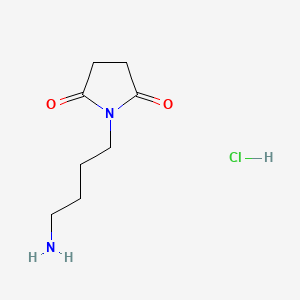
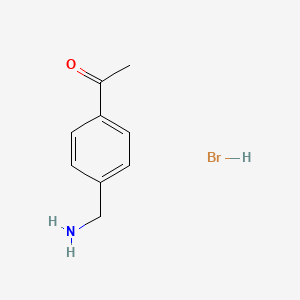
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
